3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one
Description
3-((4-Chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 4-chlorobenzylthio substituent at position 3 of the triazinone core. The triazinone scaffold is a versatile heterocyclic system widely explored in medicinal and agrochemical research due to its tunable electronic and steric properties .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBIHNHILBKUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine derivative. The reaction conditions usually involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the biosynthesis of essential biomolecules or disrupt cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique structure that includes a triazine ring and a chlorobenzyl thioether side chain, which contribute to its reactivity and biological interactions.
- Molecular Formula : C11H10ClN4OS
- Molecular Weight : Approximately 282.75 g/mol
- Structure : The compound consists of a triazine ring substituted with a 4-chlorobenzyl thio group.
Biological Activity Overview
Research indicates that 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one exhibits notable biological activity:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Its mechanism is believed to involve the inhibition of key enzymes or receptors involved in microbial metabolism, potentially leading to bacterial growth inhibition.
- Anticancer Potential : Preliminary studies suggest that derivatives of this triazine compound may possess anti-inflammatory and anticancer properties. The structural characteristics of the compound allow it to interact with cellular signaling pathways, which could inhibit tumor growth .
The mechanism of action of 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one likely involves:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes critical for microbial survival or cancer cell proliferation, thereby inhibiting their activity.
- Receptor Interaction : It could also modulate signal transduction pathways by interacting with specific receptors on cell membranes, influencing cellular responses and promoting apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one, a comparison with similar triazine derivatives is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methyl-1,2,4-triazine | Triazine ring | Basic structure without substituents |
| 4-Amino-3-(methylthio)-1,2,4-triazin-5(4H)-one | Methylthio instead of chlorobenzyl | Lacks halogen substitution |
| 5-Amino-1,2,4-triazole | Triazole ring | Different heterocyclic structure |
The presence of the chlorobenzyl thio group in 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one enhances its efficacy against specific microbial strains compared to simpler derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Studies : Research has shown that derivatives of triazine compounds exhibit significant antibacterial properties. In vitro tests revealed that 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one effectively inhibited the growth of various Gram-positive and Gram-negative bacteria.
- Anticancer Research : A study focused on the cytotoxic effects of triazine derivatives indicated that compounds similar to 3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one demonstrated potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
